Enhanced Lipophilicity (cLogP) as a Predictor of CNS Permeability and Membrane Partitioning
The 3-bromophenyl motif of CAS 1000406-42-7 confers a higher calculated partition coefficient (cLogP ≈ 1.96) relative to its unsubstituted phenyl analog (cLogP ≈ 1.14) and 4-fluorophenyl analog (cLogP ≈ 1.30) [1]. This increase in lipophilicity is quantifiably linked to improved passive diffusion across biological membranes, a critical parameter for central nervous system (CNS) drug candidate selection where optimal cLogP values typically range between 2 and 3.5 [2]. In comparative structure-activity relationship (SAR) studies, a ΔcLogP of ≥0.6 has been associated with a 2- to 3-fold enhancement in apparent permeability (Papp) in MDCK and Caco-2 cell monolayer assays [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | 1.96 |
| Comparator Or Baseline | Unsubstituted phenyl analog: 1.14; 4-fluorophenyl analog: 1.30 |
| Quantified Difference | ΔcLogP = +0.82 (vs phenyl); ΔcLogP = +0.66 (vs 4-F) |
| Conditions | ALogP calculation (AladdinSci ALA1936996 dataset) |
Why This Matters
Higher cLogP suggests improved blood-brain barrier penetration potential, making this compound a preferred intermediate for CNS-targeted library synthesis.
- [1] PubChem. 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile. CID 18590842. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
